molecular formula C27H27N3O3 B2938388 1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912903-78-7

1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2938388
CAS No.: 912903-78-7
M. Wt: 441.531
InChI Key: AWVKSSPBHPEDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Traceless Synthesis on Solid Support

Benzimidazole derivatives, including structures related to 4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one, have been synthesized using a traceless solid-phase method. This approach involves the synthesis on 2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene, allowing for the creation of complex molecules without leaving auxiliary functional groups in the final products, which is significant for bioorganic and medicinal chemistry research (Mazurov, 2000).

Antitumor Activity

Benzimidazole derivatives have been evaluated for their potential antitumor properties. Novel benzimidazolium bromide salts were synthesized and their in vitro antitumor activities assessed using ovarian and prostate cancer cell lines. These compounds exhibit antitumor activity, highlighting the potential for benzimidazole derivatives in cancer treatment research (Küçükbay et al., 2016).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of benzimidazole derivatives. Compounds containing 1H-benzimidazole linked with 1,3,4-oxadiazole structures have shown significant activity against various bacterial and fungal strains, suggesting these derivatives could be potent antimicrobial agents (Salahuddin et al., 2017).

Molecular Docking and EGFR Inhibition

In the context of cancer research, detailed molecular docking studies of benzimidazole derivatives have been conducted to explore their effectiveness as EGFR inhibitors. These studies provide insights into the anti-cancer properties of benzimidazole compounds, with specific derivatives showing high binding affinity and potential anti-cancer activity (Karayel, 2021).

Near-Infrared Luminescence

Benzimidazole-based ligands have been used to create hetero-tetranuclear Zn2Ln2 complexes that exhibit characteristic near-infrared (NIR) luminescence. These findings are particularly relevant to the development of new materials for optical and imaging applications (Zhang et al., 2013).

Mechanism of Action

    Target of action

    Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the molecule.

    Mode of action

    The interaction of benzimidazoles with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and activity of the target .

    Biochemical pathways

    The affected pathways would depend on the specific target of the benzimidazole compound. For example, some benzimidazoles are known to inhibit the synthesis of certain proteins or nucleic acids, thereby affecting cell growth and division .

    Pharmacokinetics

    The ADME properties of benzimidazoles can vary widely depending on their exact structure. Some are well absorbed and extensively metabolized, while others may have poor bioavailability .

    Result of action

    The molecular and cellular effects of benzimidazoles can include inhibition of cell growth, induction of apoptosis, and modulation of immune responses, among others .

    Action environment

    The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Properties

IUPAC Name

1-benzyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-32-22-10-7-11-23(17-22)33-15-14-30-25-13-6-5-12-24(25)28-27(30)21-16-26(31)29(19-21)18-20-8-3-2-4-9-20/h2-13,17,21H,14-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVKSSPBHPEDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.